Diatrizoic acid EP impurity A

説明

特性

IUPAC Name |

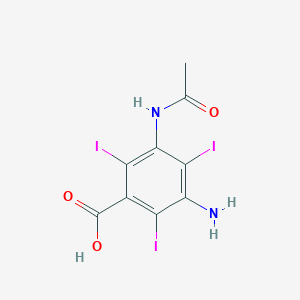

3-acetamido-5-amino-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNHOBHCZBIGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169055 | |

| Record name | 3-Amino-5-acetamido-2,4,6-triiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-07-1 | |

| Record name | 3-Amino-5-acetylamino-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-acetamido-2,4,6-triiodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-acetamido-2,4,6-triiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ACETYLAMINO)-5-AMINO-2,4,6-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANX7DM5BIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-acetamido-3-amino-2,4,6-triiodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is a highly substituted aromatic compound of significant interest in the pharmaceutical industry, primarily recognized as a key impurity and degradation product of the X-ray contrast agent Diatrizoic Acid.[1] A thorough understanding of its physicochemical properties is crucial for quality control, stability studies, and analytical method development. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and visual diagrams illustrating its synthesis and relationship to its parent compound.

Chemical Identity and Structure

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is structurally characterized by a benzoic acid core trisubstituted with iodine atoms at positions 2, 4, and 6. An amino group is located at position 3, and an acetamido (acetylamino) group is at position 5.[1][2] The molecule is achiral.[2][3] Its high iodine content significantly contributes to its high molecular weight and influences its chemical reactivity and physical properties.[1]

Physicochemical Properties

The physicochemical properties of a molecule are critical to its behavior in both chemical and biological systems. These properties influence its solubility, absorption, and reactivity.[1] The key quantitative data for 5-acetamido-3-amino-2,4,6-triiodobenzoic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid | [4] |

| Synonyms | Diatrizoic Acid Related Compound A | [5][6] |

| CAS Number | 1713-07-1 | [4][6][7] |

| Molecular Formula | C₉H₇I₃N₂O₃ | [2][3][4] |

| Molecular Weight | 571.88 g/mol | [2][3][4] |

| Melting Point | 263-266 °C | [8] |

| pKa | 1.29 ± 0.10 (Predicted) | [9] |

| logP (XLogP3) | 1.9 (Computed) | [4] |

| Aqueous Solubility | Data not publicly available |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[10][11] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[11] Impurities tend to lower and broaden the melting range.[2][11]

Principle: This method, compliant with major pharmacopeias, involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the initial melting (onset point) to complete liquefaction (clear point).[1][10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[1][2]

-

Capillary Loading: Gently tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder. Tap the closed end on a hard surface to compact the sample into a column of 2.5-3.5 mm height.[1][2]

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.[2]

-

For an unknown sample, perform a rapid preliminary heating to determine an approximate melting point.[11]

-

For the accurate measurement, allow the block to cool to at least 5-10°C below the expected melting point.

-

Begin heating at a controlled rate, typically 1°C per minute, when approaching the melting point.[1][11]

-

-

Data Recording:

-

Record the temperature at which the substance column first collapses against the capillary wall (onset of melting).[1]

-

Record the temperature at which the sample becomes completely liquid (clear point).[1]

-

The recorded melting range is the interval between these two temperatures. At least three determinations should be performed.[12]

-

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property influencing bioavailability and formulation design.[13] The equilibrium shake-flask method is the gold standard for determining this value.[14][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or buffer of a specific pH) at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.[15]

Methodology:

-

Preparation: Add an excess amount of 5-acetamido-3-amino-2,4,6-triiodobenzoic acid to a series of vials containing aqueous media across a pH range of 1.2–6.8 (pharmacopoeial buffers are recommended).[16]

-

Equilibration: Seal the vials and place them in an agitator (e.g., a shaker bath) maintained at a constant temperature, typically 37 ± 1 °C for biorelevant studies.[13][16] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) until equilibrium is established.

-

Sample Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the solute).

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Reporting: Express the solubility in units such as mg/mL or mol/L. The lowest measured solubility across the tested pH range is used for Biopharmaceutics Classification System (BCS) purposes.[16]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is critical for predicting solubility, absorption, and interactions with biological targets.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[17]

Methodology:

-

Preparation: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers.[17] Prepare a solution of the compound (e.g., 1 mM) in purified water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[17]

-

Titration Setup: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[17]

-

Titration Process:

-

Make the solution acidic (e.g., pH 1.8-2.0) with a standardized HCl solution.[17]

-

Gradually add small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[17]

-

Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[17]

-

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point. For a carboxylic acid, the pH at the half-equivalence point is equal to the pKa.

-

Replication: Perform a minimum of three titrations to ensure accuracy and report the average pKa value with the standard deviation.[17]

Synthesis and Reactivity

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is typically synthesized via multi-step processes involving aromatic substitution reactions on a benzoic acid backbone.[12] A common industrial approach involves the selective iodination of an appropriate precursor.

A patented method describes a process where 3-acetamido-5-aminobenzoic acid is gradually introduced into an aqueous system containing an excess of iodine chloride (ICl) at an elevated temperature (e.g., 80-95°C) and a pH below 2.[12] This controlled addition is crucial to prevent the formation of di-iodinated byproducts.[12] The workflow for this synthesis and subsequent purification is visualized below.

The chemical reactivity of the molecule is dictated by its functional groups: the carboxylic acid, the primary aromatic amine, and the acetamido group. It can undergo reactions such as esterification at the carboxyl group and further acylation at the amino group.[1]

Relationship to Diatrizoic Acid

This compound is critically important in the context of Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used ionic X-ray contrast agent. 5-acetamido-3-amino-2,4,6-triiodobenzoic acid is a known process impurity and a primary degradation product of Diatrizoic Acid.[1][18][19][20] Its formation can occur via the deacetylation of one of the two acetamido groups on the parent drug molecule.[20] Consequently, its presence in Diatrizoic Acid preparations is strictly monitored as a measure of purity and stability.[3]

Applications in Research and Quality Control

Given its status as a significant impurity, the primary application of this compound is as a reference standard in analytical chemistry.[5][6] It is used in the development and validation of analytical methods, such as HPLC, to ensure the purity and quality of Diatrizoic Acid active pharmaceutical ingredients (APIs) and finished drug products.[3][18] It also serves as a building block for the synthesis of other complex organic molecules in medicinal chemistry research.[1]

Conclusion

5-acetamido-3-amino-2,4,6-triiodobenzoic acid is a compound whose physicochemical properties are of high importance for pharmaceutical quality control. While key data such as its melting point have been established, further experimental validation of predicted values like pKa and the determination of its aqueous solubility profile would provide a more complete understanding for formulation scientists and analytical chemists. The standardized protocols and workflows presented in this guide offer a robust framework for the continued characterization of this and related pharmaceutical compounds.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Melting Point Test - CD Formulation [formulationbio.com]

- 3. 2,4,6-Triiodoaniline | 24154-37-8 | Benchchem [benchchem.com]

- 4. imchem.fr [imchem.fr]

- 5. superchroma.com.tw [superchroma.com.tw]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1713-07-1 | CAS DataBase [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 13. pure.hud.ac.uk [pure.hud.ac.uk]

- 14. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 15. uspnf.com [uspnf.com]

- 16. who.int [who.int]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the synthesis pathway of the X-ray contrast agent Diatrizoic acid and its significant related compound, 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, referred to herein as Related Compound A. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data pertinent to the synthesis of these compounds.

Introduction

Diatrizoic acid, chemically known as 3,5-diacetylamino-2,4,6-triiodobenzoic acid, is a widely used iodinated contrast agent in medical imaging.[1][2] Its synthesis and the control of related impurities are of critical importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product.[1] Related Compound A, an impurity formed during synthesis, is the mono-acetylated analogue of Diatrizoic acid.[3][4] Understanding and controlling its formation is a key aspect of the manufacturing process.

The primary synthetic routes to Diatrizoic acid typically commence from either 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid, proceeding through key intermediates such as 3,5-diamino-2,4,6-triiodobenzoic acid.[5]

Overall Synthesis Scheme

The synthesis of Diatrizoic acid and the formation of Related Compound A can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Key Intermediate: 3,5-diamino-2,4,6-triiodobenzoic acid. This stage involves the introduction of three iodine atoms onto the aromatic ring of a benzoic acid derivative.

-

Stage 2: Acetylation of the Intermediate. This final stage involves the acylation of the amino groups on the triiodinated intermediate. The degree of acetylation in this step determines the ratio of Diatrizoic acid to Related Compound A.

Detailed Synthesis Pathway and Experimental Protocols

Stage 1: Synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid

There are two primary routes to synthesize this key intermediate, starting from either 3,5-dinitrobenzoic acid or 3,5-diaminobenzoic acid.

Route A: Starting from 3,5-Dinitrobenzoic Acid [5]

This route involves a two-step process of reduction followed by iodination.

-

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid.

-

Protocol: The reduction of the dinitro compound can be achieved through various methods, including catalytic hydrogenation (e.g., using a noble metal catalyst like platinum or palladium on carbon) under pressure or by chemical reduction, for instance, using iron powder in an acidic medium.[6]

-

-

Step 2: Iodination of 3,5-Diaminobenzoic Acid.

-

Protocol: The tri-iodination of 3,5-diaminobenzoic acid is a critical step. One common method involves the use of an iodine monochloride (ICl) solution in an acidic medium.[7] Another approach utilizes potassium iodide and hydrogen peroxide in the presence of sulfuric acid.[7][8] The reaction is typically carried out at elevated temperatures to ensure complete iodination. A specific protocol involves adding 3,5-diaminobenzoic acid and purified water to a reaction vessel, followed by the dropwise addition of sulfuric acid. Potassium iodide is then added, and the temperature is controlled while 30% hydrogen peroxide is added dropwise. The reaction temperature is then raised to 55°C for 3 hours.[8]

-

Route B: Direct Iodination of 3,5-Diaminobenzoic Acid

This is a more direct approach to the key intermediate.

-

Protocol: 3,5-diaminobenzoic acid is reacted with an iodinating agent to directly yield 3,5-diamino-2,4,6-triiodobenzoic acid.[7][8] The reaction conditions are similar to those described in Step 2 of Route A.

Stage 2: Acetylation to Diatrizoic Acid and Related Compound A

The final step in the synthesis is the acetylation of the amino groups of 3,5-diamino-2,4,6-triiodobenzoic acid. The extent of this reaction dictates the final product distribution.

-

Synthesis of Diatrizoic Acid (3,5-diacetylamino-2,4,6-triiodobenzoic acid):

-

Protocol: To achieve di-acetylation, an excess of an acetylating agent is used. A common method involves reacting 3,5-diamino-2,4,6-triiodobenzoic acid with acetic anhydride.[5] The reaction can be conducted at a temperature range of 50-90°C.[5] Another described method involves dissolving 3,5-diamino-2,4,6-triiodobenzoic acid in acetic acid at 50°C and then reacting it with thionyl chloride and a catalyst like 4-dimethylaminopyridine (B28879) to form an acyl chloride intermediate. This intermediate is then reacted with methanol (B129727) and subsequently hydrolyzed to yield Diatrizoic acid.[9]

-

-

Formation and Potential Synthesis of Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid):

-

Formation as an Impurity: Related Compound A is primarily known as an impurity in the synthesis of Diatrizoic acid.[3][4] Its formation is a result of incomplete acetylation of the diamino intermediate.

-

Potential for Directed Synthesis: By carefully controlling the stoichiometry of the acetylating agent (i.e., using a limited amount of acetic anhydride) and the reaction conditions (e.g., lower temperature, shorter reaction time), it may be possible to selectively favor the formation of the mono-acetylated product. One patent describes a process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid where 3,5-diacetamidobenzoic acid is hydrolyzed in an acidic medium in the presence of an iodinating reagent.[10]

-

Quantitative Data

The following tables summarize the quantitative data extracted from the cited literature for the key reaction steps.

Table 1: Iodination of 3,5-Diaminobenzoic Acid

| Parameter | Value | Source |

| Reactants | 3,5-diaminobenzoic acid, Sulfuric acid, Potassium iodide, Hydrogen peroxide | [8] |

| 3,5-diaminobenzoic acid | 50.0 g | [8] |

| Purified water | 2100 ml | [8] |

| Sulfuric acid | 50.0 g | [8] |

| Potassium iodide (KI) | 180.0 g | [8] |

| 30% Hydrogen peroxide (H₂O₂) | 119.2 g | [8] |

| Initial Reaction Temperature | 30°C | [8] |

| Main Reaction Temperature | 55°C | [8] |

| Reaction Time | 3 hours | [8] |

Table 2: Acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid to Diatrizoic Acid

| Parameter | Value | Source |

| Reactants | 3,5-diamino-2,4,6-triiodobenzoic acid, Acetic anhydride, Acetic acid, Trifluoroacetic acid | [5] |

| Reaction Temperature | 50-55°C (preferred) | [5] |

| Reaction Time | 2 hours (preferred) | [5] |

Table 3: Synthesis of Diatrizoic Acid via Acyl Chloride Intermediate

| Parameter | Value | Source |

| Starting Material | 3,5-diamino-2,4,6-triiodobenzoic acid | [9] |

| Reactants (Acyl Chloride Formation) | Acetic acid, Thionyl chloride, 4-dimethylaminopyridine | [9] |

| Reaction Temperature | Not exceeding 60°C | [9] |

| Molar Yield (Final Diatrizoic Acid) | > 80% | [9] |

Mandatory Visualization

The following diagram illustrates the logical progression of the synthesis pathway for Diatrizoic acid and the formation of Related Compound A.

Caption: Synthesis pathway of Diatrizoic acid and Related Compound A.

This technical guide provides a foundational understanding of the synthesis of Diatrizoic acid and its related compound A, intended to aid researchers and professionals in the field of drug development and manufacturing. The provided protocols and data, compiled from various sources, offer a detailed starting point for further investigation and process optimization.

References

- 1. veeprho.com [veeprho.com]

- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. DIATRIZOIC ACID RELATED COMPOUND A (50 MG) (5-ACETAMIDO-3-AMINO-2,4,6-TRIIODOBENZOIC ACID) | 1713-07-1 [chemicalbook.com]

- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 6. US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google Patents [patents.google.com]

- 7. 2,4,6-Triiodobenzoic Acid Research Chemical [benchchem.com]

- 8. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

CAS number 1713-07-1 characterization data

The Genesis of Impurities in Diatrizoic Acid: A Technical Guide to Synthesis and Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatrizoic acid, a widely used iodinated contrast agent, undergoes a multi-step chemical synthesis process that, like any complex chemical manufacturing, can give rise to a range of impurities. These impurities, which can originate from starting materials, intermediates, byproducts, and degradation products, must be carefully controlled to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This in-depth technical guide provides a comprehensive overview of the origin and formation of impurities in Diatrizoic acid, offering insights into the synthetic pathway, detailed analytical methodologies for impurity profiling, and strategies for their control.

The Synthetic Pathway of Diatrizoic Acid

The most common industrial synthesis of Diatrizoic acid is a four-step process commencing from benzoic acid. Each step presents a potential for the introduction of impurities if not carefully controlled.

The general synthetic scheme is as follows:

-

Nitration: Benzoic acid is first subjected to nitration to yield 3,5-dinitrobenzoic acid.

-

Reduction: The dinitro compound is then reduced to 3,5-diaminobenzoic acid.

-

Iodination: This intermediate undergoes iodination to form 3,5-diamino-2,4,6-triiodobenzoic acid.

-

N-acetylation: The final step involves the acetylation of the two amino groups to produce Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).

Origin and Formation of Key Impurities

Impurities in Diatrizoic acid API can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities are byproducts or unreacted materials from the manufacturing process.

-

5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid (Impurity A): This is one of the most significant process-related impurities, often referred to as Diatrizoic Acid Related Compound A.[1] It arises from the incomplete acetylation of the intermediate 3,5-diamino-2,4,6-triiodobenzoic acid during the final synthesis step. The presence of two amino groups with slightly different reactivities can make achieving complete di-acetylation challenging without forcing conditions that might lead to degradation.

-

Incompletely Iodinated Compounds: The iodination of 3,5-diaminobenzoic acid is a critical step where impurities can be introduced. The introduction of the third iodine atom can be difficult, leading to the formation of di- and mono-iodinated species.[2] These include 2,4-diiodo-3,5-diacetamidobenzoic acid and 2,6-diiodo-3,5-diacetamidobenzoic acid (collectively known as DDZA).[3] The reaction kinetics and the choice of iodinating agent and reaction conditions are crucial in minimizing these impurities. Some processes have been developed to keep diiodinated material as low as 0.3%.

-

Starting Materials and Intermediates: Residual amounts of starting materials (e.g., benzoic acid) and intermediates (e.g., 3,5-diaminobenzoic acid, 3,5-diamino-2,4,6-triiodobenzoic acid) can be carried through the synthesis and appear in the final API if purification steps are inadequate.

Degradation Products

Diatrizoic acid can degrade under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

-

3,5-Diamino-2,4,6-triiodobenzoic Acid: This compound, a key intermediate in the synthesis, is also a known degradation product. It can be formed through the hydrolysis of the amide bonds of Diatrizoic acid under acidic or alkaline conditions.[4]

-

Deiodination Products: The carbon-iodine bond in Diatrizoic acid can be susceptible to cleavage, leading to the formation of impurities with fewer iodine atoms. For instance, electrochemical reduction can lead to the formation of 3,5-diacetamidobenzoic acid.[5]

Quantitative Analysis of Impurities

The control of impurities in Diatrizoic acid API relies on robust analytical methods capable of separating and quantifying these compounds at low levels. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

Table 1: Summary of Known Impurities and their Typical Limits

| Impurity Name | Structure | Origin | Typical Limit of Quantification (LOQ) |

| 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid (Impurity A) | C₉H₇I₃N₂O₃ | Process (Incomplete Acetylation) | ~0.027 µg/mL |

| 2,4-Diiodo-3,5-diacetamidobenzoic Acid | C₁₁H₉I₂N₂O₄ | Process (Incomplete Iodination) | Not explicitly found |

| 2,6-Diiodo-3,5-diacetamidobenzoic Acid | C₁₁H₉I₂N₂O₄ | Process (Incomplete Iodination) | Not explicitly found |

| 3,5-Diamino-2,4,6-triiodobenzoic Acid | C₇H₄I₃N₂O₂ | Degradation (Hydrolysis) | Not explicitly found |

| 3,5-Diacetamidobenzoic Acid | C₁₁H₁₁N₂O₄ | Degradation (Deiodination) | Not explicitly found |

Note: LOQ value is based on a specific UPLC method and may vary depending on the analytical procedure.

Experimental Protocols for Impurity Analysis

A validated stability-indicating UPLC method is essential for the accurate determination of impurities in Diatrizoic acid.

UPLC Method for the Determination of Diatrizoic Acid and its Related Impurities

This method has been shown to be effective for the separation and quantification of Diatrizoic acid and its process-related and degradation impurities.

-

Instrumentation: An Acquity UPLC system with a photodiode array detector.

-

Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.05% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program is used to achieve separation.

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 238 nm.

-

Injection Volume: 1-5 µL.

-

Sample Preparation (for injection):

-

Accurately weigh and transfer a sample of Diatrizoic acid API into a volumetric flask.

-

Dissolve and dilute to the desired concentration (e.g., 200 µg/mL) with a suitable diluent (e.g., a mixture of water and acetonitrile).

-

For the analysis of impurities at low levels, a more concentrated sample solution may be required.

-

Forced Degradation Studies Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The drug substance is subjected to dry heat (e.g., 105°C).

-

Photolytic Degradation: The drug substance is exposed to UV and visible light.

After exposure, the stressed samples are diluted and analyzed using the validated UPLC method to identify and quantify any degradation products formed.

Conclusion

The control of impurities in Diatrizoic acid API is a critical aspect of ensuring its quality, safety, and efficacy. A thorough understanding of the synthetic process and the potential for impurity formation, coupled with robust and validated analytical methods, is paramount. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively manage and control impurities in Diatrizoic acid, from synthesis to final product release. Continuous process optimization and the implementation of advanced analytical techniques will further enhance the purity and safety profile of this important diagnostic agent.

References

- 1. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. [PDF] Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Semantic Scholar [semanticscholar.org]

- 4. mca.gm [mca.gm]

- 5. researchgate.net [researchgate.net]

Degradation of Diatrizoic Acid: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of diatrizoic acid, a widely used iodinated X-ray contrast agent. Due to its persistence in the environment and the potential for the formation of toxic byproducts, understanding its degradation is of significant importance. This document details the various degradation pathways, identifies the resulting products, presents quantitative data on degradation efficiency, and outlines the experimental protocols used for these analyses.

Degradation Pathways and Products

Diatrizoic acid can be degraded through several processes, including biodegradation, chemical degradation (hydrolysis), and advanced oxidation processes (AOPs). The primary initial transformation product across several of these pathways is 2,4,6-triiodo-3,5-diamino-benzoic acid, formed by the cleavage of the two acetamido groups.

Biodegradation

Under aerobic conditions, the primary biodegradation pathway for diatrizoic acid is deacetylation, leading to the formation of 2,4,6-triiodo-3,5-diamino-benzoic acid.[1] This metabolite has been observed to be stable under the conditions of a modified Zahn-Wellens test.[1] Some studies suggest that further biotransformation can involve hydroxylation, deiodination, and loss of amine and alcohol groups.[1]

Chemical Degradation: Acid and Base Hydrolysis

Diatrizoic acid is susceptible to both acidic and alkaline hydrolysis. The primary degradation product under these conditions is the 3,5-diamino derivative, 2,4,6-triiodo-3,5-diamino-benzoic acid.[2] This degradation product is noted to have cytotoxic and mutagenic effects.[2] The kinetics of acidic degradation have been shown to follow a pseudo-first-order reaction.[2]

Advanced Oxidation Processes (AOPs)

AOPs are effective in degrading diatrizoic acid, often leading to a higher degree of mineralization (conversion to inorganic compounds).

The degradation of diatrizoic acid by ozone follows pseudo-first-order kinetics.[3] The reaction is significantly influenced by pH, with the degradation rate increasing at pH values above 7.[3] Hydroxyl radicals (•OH) are the major species responsible for the degradation.[3] The presence of bromide can inhibit the degradation process due to competition for ozone.[3]

The photo-Fenton process, which utilizes hydrogen peroxide and iron salts under UV irradiation, is highly effective in degrading and mineralizing diatrizoic acid.[4] Studies have shown that this process can achieve up to 80% removal of total organic carbon (TOC).[4] However, it is important to note that intermediate degradation products formed during the photo-Fenton process can sometimes be more toxic than the parent diatrizoic acid molecule.[4]

Direct photolysis of diatrizoic acid by UV light is generally slow.[5] However, its degradation is significantly enhanced in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or sulfite. The UV/sulfite system has been shown to be highly efficient, with hydrated electrons (e_aq⁻) being the dominant reactive species responsible for degradation and deiodination.[6] The UV/H₂O₂ process is also effective, with degradation rates influenced by pH and the concentration of hydrogen peroxide.

Quantitative Data on Diatrizoic Acid Degradation

The following table summarizes quantitative data from various studies on the degradation of diatrizoic acid.

| Degradation Method | Key Parameters | Degradation/Removal Efficiency | Degradation Products Identified | Reference |

| Biodegradation | Modified Zahn-Wellens Test | Biotransformation | 2,4,6-triiodo-3,5-diamino-benzoic acid | [1] |

| Acid Degradation | Varies (temperature, acid concentration) | Follows pseudo-first-order kinetics | 3,5-diamino derivative | [2] |

| Ozonation | Varies (ozone concentration, pH, bromide concentration) | Follows pseudo-first-order kinetics; >80% degradation within 1h | - | [3] |

| Photo-Fenton | 0.25 mM Fe³⁺, 20 mM H₂O₂, 4h treatment | 80% TOC removal | Complete mineralization possible | [4] |

| Heterogeneous Photo-Fenton | Iron-activated carbon catalyst, 4h treatment | 67% TOC removal | - | [4] |

| Photoelectro-Fenton (PEF) | 2h treatment | Complete mineralization | Complete mineralization | [4] |

| UV/Sulfite | 40 µM DTZ, 0.50 mM sulfite, pH 8-10 | Complete removal | TP504, TP488, TP486, TP236 | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited degradation studies.

Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are essential for establishing the stability-indicating power of analytical methods.

-

Sample Preparation: A stock solution of diatrizoic acid (e.g., 0.2 mg/mL) is prepared in a suitable diluent.

-

Acid Degradation: The sample solution is treated with an acid (e.g., 1N HCl) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized.

-

Base Degradation: The sample solution is treated with a base (e.g., 0.1N NaOH) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized.

-

Oxidative Degradation: The sample solution is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 105°C) for an extended period (e.g., 24 hours).

-

Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined duration.

-

Analysis: Degraded samples are analyzed using a stability-indicating method, typically HPLC or UPLC, to separate and quantify the parent drug and its degradation products.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common technique for the analysis of diatrizoic acid and its degradation products.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with phosphoric acid to adjust pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase composition is methanol:water (25:75 v/v) with pH adjusted with phosphoric acid.[2]

-

Detection: UV detection at a wavelength of 238 nm is commonly employed.[2]

-

Quantification: The concentration of diatrizoic acid and its degradation products is determined by comparing their peak areas to those of reference standards.

Visualizations of Pathways and Workflows

The following diagrams illustrate the degradation pathways of diatrizoic acid and a typical experimental workflow for its analysis.

Caption: Major degradation pathways of diatrizoic acid.

Caption: Experimental workflow for diatrizoic acid degradation analysis.

References

- 1. joac.info [joac.info]

- 2. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elimination of radiocontrast agent diatrizoic acid by photo-Fenton process and enhanced treatment by coupling with electro-Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Toxicological Profile of Diatrizoic Acid Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of known and potential impurities associated with Diatrizoic Acid, a widely used iodinated contrast agent. The information is intended to support risk assessment, quality control, and regulatory compliance in the development and manufacturing of drug products containing Diatrizoic Acid.

Introduction to Diatrizoic Acid and its Impurities

Diatrizoic acid, chemically known as 3,5-diacetylamino-2,4,6-triiodobenzoic acid, is a high-osmolarity ionic radiographic contrast medium.[1] Like all active pharmaceutical ingredients (APIs), Diatrizoic Acid can contain impurities that may arise during synthesis, purification, and storage.[2] These impurities can be categorized as:

-

Related Substances: By-products formed during the synthesis process.

-

Degradation Products: Compounds resulting from the chemical breakdown of Diatrizoic Acid over time, influenced by factors such as heat, light, and pH.[2][3]

-

Residual Solvents: Organic volatile chemicals used in the manufacturing process.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities to ensure the safety and efficacy of the final drug product.[2]

Identified Impurities and their Toxicological Data

Several impurities of Diatrizoic Acid have been identified and are listed in the European Pharmacopoeia (EP). The toxicological data for these impurities are, in some cases, limited. This section summarizes the available information.

Amidotrizoate EP Impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid)

-

CAS Number: 1713-07-1[4]

-

Structure: This impurity is a partially deacetylated form of Diatrizoic Acid.

-

Toxicological Summary: Information on the specific toxicity of Impurity A is limited. However, it is structurally very similar to the known mutagenic and cytotoxic degradation product, 3,5-diamino-2,4,6-triiodobenzoic acid. One source describes it as "Mildly toxic by intravenous route" and mentions "Human mutation data reported," which likely refers to studies on the closely related 3,5-diamino derivative.[5]

Amidotrizoate EP Impurity B (3,5-bis(Acetylamino)-2,4-di-iodobenzoic acid)

-

CAS Number: 162193-52-4[6]

-

Structure: This impurity lacks one of the iodine atoms present in the parent molecule.

-

Toxicological Summary: There is currently no specific toxicological data available in the public domain for Amidotrizoate EP Impurity B. Its toxicological profile would need to be assessed based on its structural similarity to Diatrizoic Acid and other iodinated benzoic acid derivatives.

Amidotrizoate EP Impurity D (3-(acetylamino)-5-[(iodoacetyl)amino]-2,4,6-triiodobenzoic acid)

-

CAS Number: Not Available[7]

-

Structure: This impurity contains an iodoacetyl group instead of a second acetyl group.[7]

-

Toxicological Summary: Specific toxicological data for Amidotrizoate EP Impurity D is not publicly available. The presence of a reactive iodoacetyl group suggests a potential for higher reactivity and toxicity compared to the parent compound, warranting careful toxicological evaluation.

3,5-Diamino-2,4,6-triiodobenzoic Acid (Degradation Product)

-

CAS Number: 5505-16-8[8]

-

Structure: This compound is a key degradation product of Diatrizoic Acid, formed by the hydrolysis of both acetylamino groups.[3] It is also a synthetic precursor.[3]

-

Toxicological Summary: This impurity is known to be cytotoxic and mutagenic.[3]

Quantitative Toxicological Data

| Impurity Name | CAS Number | Test | Species/System | Route | Result | Reference |

| 3,5-Diamino-2,4,6-triiodobenzoic Acid | 5505-16-8 | LD50 | Mouse | Intravenous | 1300 mg/kg | [8] |

| Micronucleus Test | Human Lymphocyte | In vitro | Positive at 10 mg/L | [8] | ||

| GHS Classification | - | - | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | [9] | ||

| Amidotrizoate EP Impurity A | 1713-07-1 | General Toxicity | - | Intravenous | Mildly toxic | [5] |

| GHS Classification | - | - | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [10] |

Experimental Protocols for Toxicological Assessment

Standard toxicological assays are employed to evaluate the safety of pharmaceutical impurities. The following are detailed methodologies for key experiments relevant to the toxicological profile of Diatrizoic Acid impurities.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine and form visible colonies on a histidine-free agar (B569324) plate.

Methodology:

-

Strain Selection: Use a range of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

-

Dose Range Finding: A preliminary assay is performed to determine the appropriate concentration range of the test substance, including cytotoxic concentrations.

-

Main Experiment:

-

Prepare cultures of the tester strains.

-

In separate tubes, mix the test substance at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.

-

Positive and negative (vehicle) controls are included.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Experimental Workflow for Ames Test

In Vitro Mammalian Cell Micronucleus Test

This assay is used to detect genotoxic damage that leads to the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity of the test substance.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Treatment: Expose the cells to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa, DAPI).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Workflow for In Vitro Micronucleus Test

In Vitro Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells.

Principle: Various endpoints can be measured to assess cell viability, including membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT assay), and cell proliferation.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach overnight.

-

Treatment: Expose the cells to a range of concentrations of the test substance for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by Diatrizoic Acid impurities are not well-elucidated. However, the known toxic effects of contrast media, in general, provide some insights into potential mechanisms.

High-osmolar contrast agents like Diatrizoic Acid can induce cellular stress through various mechanisms, including:

-

Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to damage of cellular components, including DNA, proteins, and lipids.

-

Calcium Dysregulation: Disruption of intracellular calcium homeostasis can trigger apoptosis and other cell death pathways.

-

Mitochondrial Dysfunction: Damage to mitochondria can lead to a decrease in ATP production and the release of pro-apoptotic factors.

The genotoxicity observed with 3,5-diamino-2,4,6-triiodobenzoic acid suggests a direct interaction with DNA or the cellular machinery involved in DNA replication and repair. The presence of amino groups on the aromatic ring could be a factor in its mutagenic potential, as many aromatic amines are known to be genotoxic.

Potential Toxicity Pathways of Diatrizoic Acid Impurities

Conclusion and Recommendations

The available toxicological data on Diatrizoic Acid impurities is incomplete, particularly for the European Pharmacopoeia listed impurities B and D. However, the known cytotoxicity and mutagenicity of the degradation product, 3,5-diamino-2,4,6-triiodobenzoic acid, highlight the importance of stringent control over the impurity profile of Diatrizoic Acid.

For drug development professionals, it is crucial to:

-

Thoroughly characterize the impurity profile of any Diatrizoic Acid drug substance using validated analytical methods.

-

Conduct toxicological risk assessments for any identified impurities, particularly those that lack sufficient toxicological data. This may involve conducting in vitro genotoxicity and cytotoxicity assays.

-

Implement appropriate control strategies during manufacturing and storage to minimize the formation of harmful impurities.

Further research is warranted to fully elucidate the toxicological profiles of Amidotrizoate EP Impurities B and D and to understand the specific signaling pathways involved in the toxicity of all Diatrizoic Acid impurities. This will contribute to ensuring the continued safe and effective use of this important diagnostic agent.

References

- 1. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. molcan.com [molcan.com]

- 7. simsonpharma.com [simsonpharma.com]

- 8. 3,5-Diamino-2,4,6-triiodobenzoic Acid | CAS#:5505-16-8 | Chemsrc [chemsrc.com]

- 9. 3,5-Diamino-2,4,6-triiodobenzoic acid | C7H5I3N2O2 | CID 21680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-5-acetylamino-2,4,6-triiodobenzoic acid | C9H7I3N2O3 | CID 15576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Regulatory Guidelines for Diatrizoic Acid Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory framework for the control of impurities in Diatrizoic Acid. It outlines the key guidelines from major pharmacopeias and the International Council for Harmonisation (ICH), details analytical methodologies for impurity testing, and presents quantitative limits for known and potential impurities. This document is intended to serve as a valuable resource for professionals involved in the development, manufacturing, and quality control of Diatrizoic Acid.

Regulatory Landscape and General Principles

The control of impurities in active pharmaceutical ingredients (APIs) like Diatrizoic Acid is a critical aspect of ensuring drug safety and efficacy. Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent guidelines to monitor and limit these impurities.[1] The primary frameworks governing impurity control are the pharmacopeial monographs and the ICH guidelines.

Diatrizoic Acid, also known as Amidotrizoic Acid, is a radiopaque contrast agent used for various medical imaging procedures.[1] Impurities can arise from several sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the drug substance over time, and residual solvents.[1][2]

Pharmacopeial Standards

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for Diatrizoic Acid, which include specific tests and acceptance criteria for various impurities. These monographs are legally binding in their respective regions.

ICH Guidelines

The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. The key ICH guidelines applicable to Diatrizoic Acid impurities are:

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances.[3][4][5]

-

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline establishes permissible daily exposures (PDEs) for various residual solvents in pharmaceuticals.[6]

-

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of mutagenic impurities.

Quantitative Limits for Diatrizoic Acid Impurities

The acceptable limits for impurities in Diatrizoic Acid are derived from pharmacopeial monographs and the application of ICH Q3A principles. The ICH thresholds are determined by the maximum daily dose (MDD) of the drug. The MDD for Diatrizoic Acid can be high, with oral or rectal doses ranging from 30 to 90 mL for adults, which can contain over 30 grams of the active ingredient.[7] For intravenous administration, the total dose can reach up to 225 mL.[4] Given that the MDD is well above 2 g/day , the following ICH thresholds apply:

| Threshold | Limit |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.05% |

| Qualification Threshold | 0.05% |

Any impurity observed at a level exceeding the identification threshold must be structurally identified, and any impurity exceeding the qualification threshold must be assessed for its toxicological effects.

The following table summarizes the quantitative limits for specific impurities as specified in the USP monograph for Diatrizoic Acid.

| Impurity | Test Method | Acceptance Criteria |

| Free Aromatic Amine | Spectrophotometry | Not more than 0.05% |

| Iodine and Iodide | Titration | No red color in the toluene (B28343) layer initially; any red color after adding sodium nitrite (B80452) solution is not darker than that of a 0.02% iodide standard. |

| Heavy Metals | Colorimetric | Not more than 0.002% |

| Residue on Ignition | Gravimetric | Not more than 0.1% |

| Water Content | Karl Fischer Titration | Anhydrous form: ≤ 1.0%; Hydrous form: 4.5% - 7.0% |

| Diatrizoic Acid Related Compound A | TLC/HPLC | No specific limit in the monograph, but controlled as an unspecified impurity. |

Known and Potential Impurities

Impurities in Diatrizoic Acid can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.

-

Organic Impurities: These include starting materials, by-products from the synthesis, and degradation products.[1]

-

Process-Related Impurities:

-

3,5-diaminobenzoic acid: A key starting material in the synthesis of Diatrizoic Acid.[5]

-

3,5-diamino-2,4,6-triiodobenzoic acid: An intermediate in the synthesis.[5]

-

Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid): A known related substance.[3][8]

-

2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Potential by-products of incomplete iodination.[9]

-

-

Degradation Products:

-

-

Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[2] The USP monograph specifies a limit for heavy metals.[8]

-

Residual Solvents: Solvents used in the manufacturing process may be present in trace amounts in the final product.[1] The control of these is governed by ICH Q3C.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of impurities. The following sections provide an overview of the key experimental protocols.

Identification by Thin-Layer Chromatography (TLC)

This method is used for the qualitative identification of Diatrizoic Acid.

-

Standard Solution Preparation: Prepare a solution of USP Diatrizoic Acid Reference Standard (RS) in a 0.8 in 1000 solution of sodium hydroxide (B78521) in methanol (B129727) to a concentration of 1 mg/mL.[8]

-

Test Solution Preparation: Prepare a solution of the Diatrizoic Acid sample in a 0.8 in 1000 solution of sodium hydroxide in methanol to a concentration of 1 mg/mL.[8]

-

Chromatographic System:

-

Stationary Phase: TLC plate coated with a suitable adsorbent.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (20:10:2).[8]

-

-

Procedure: Apply the Standard and Test solutions to the TLC plate, develop the chromatogram, and locate the spots using short-wavelength UV light.[8] The principal spot from the Test solution should correspond in Rf value to the principal spot from the Standard solution.

Assay of Related Substances by Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating RP-UPLC method has been developed for the estimation of Diatrizoic acid and its related impurities.[11]

-

Chromatographic System:

-

Standard Solution Preparation: Prepare a working standard stock solution of Diatrizoic Acid of 200 ppm.[11]

-

Sample Preparation: Prepare a sample solution with a concentration of 0.2 mg/mL.[11]

Determination of Free Aromatic Amine

This test is a spectrophotometric method to control the level of primary aromatic amine impurities.

-

Test Preparation: Transfer 1.0 g of Diatrizoic Acid to a 50-mL volumetric flask, and add 12.5 mL of water and 2.5 mL of 1 N sodium hydroxide.[8]

-

Procedure: The procedure is continued as directed in the test for Free aromatic amine under Diatrizoate Meglumine in the USP.[8] The absorbance of the solution from the Diatrizoic Acid is compared to that of a Standard solution.

-

Acceptance Criteria: The absorbance of the solution from the Diatrizoic Acid is not greater than that of the Standard solution (0.05%).[8]

Test for Iodine and Iodide

This is a titrimetric method to control the levels of free iodine and iodide.

-

Test Preparation: Suspend 10.0 g of Diatrizoic Acid in 10 mL of water and add 1.5 mL of sodium hydroxide solution (2 in 5) in small portions with stirring. Once dissolved, adjust the pH to between 7.0 and 7.5 with a dilute solution of sodium hydroxide or hydrochloric acid, and dilute with water to 20 mL.[8]

-

Procedure: Dilute 4.0 mL of the Test preparation with 20 mL of water in a 50-mL centrifuge tube. The subsequent steps are as directed for the Procedure under Diatrizoate Meglumine in the USP.[8] This involves extraction with toluene and reaction with sodium nitrite.

-

Acceptance Criteria: The toluene layer should show no red color initially. After the addition of sodium nitrite solution, any red color in the toluene layer should not be darker than that of a standard prepared with 0.02% iodide.[8]

Analysis of Residual Solvents by Gas Chromatography (GC)

The USP <467> provides a general method for the analysis of residual solvents using headspace GC with Flame Ionization Detection (FID).[12]

-

Chromatographic System:

-

Column: A G43 phase column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is typically used for initial screening (Procedure A), and a G16 phase column (e.g., polyethylene (B3416737) glycol) is used for confirmation (Procedure B).[13]

-

Injector: Split/splitless injector.[12]

-

Detector: Flame Ionization Detector (FID).[12]

-

Headspace Sampler: Used for sample introduction.[12]

-

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, water) in a headspace vial.[12]

-

Procedure: The headspace vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC for analysis. The system suitability requirements of USP <467> must be met.[12]

Visualization of Key Concepts

The following diagrams illustrate important workflows and relationships in the control of Diatrizoic Acid impurities.

References

- 1. veeprho.com [veeprho.com]

- 2. cdc.gov [cdc.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. HYPAQUE™-76(Diatrizoate Meglumine and Diatrizoate Sodium Injection, USP)76% [dailymed.nlm.nih.gov]

- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 6. uspnf.com [uspnf.com]

- 7. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. Assay and purity analysis of diatrizoate sodium in drug product by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joac.info [joac.info]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the United States Pharmacopeia (USP) reference standard for Diatrizoic Acid Related Compound A. It is intended to be a core resource for researchers, scientists, and drug development professionals working with Diatrizoic Acid and its impurities. This document outlines the compound's identity, typical analytical data, and detailed experimental protocols for its analysis, along with insights into its formation.

Introduction to Diatrizoic Acid and Related Compound A

Diatrizoic Acid is a tri-iodinated benzoic acid derivative widely used as a contrast agent in medical imaging.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Diatrizoic Acid is critical for ensuring drug safety and efficacy. Diatrizoic Acid Related Compound A is a known impurity that must be monitored and controlled within pharmacopeial limits.

Diatrizoic Acid Related Compound A is chemically defined as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid .[2][3][4] It is a key intermediate and a potential impurity in the synthesis of Diatrizoic Acid.[3][5]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its correct use in analytical procedures.

| Property | Value | Source |

| Chemical Name | 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid | [2][4] |

| Synonyms | 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid, Diatrizoic Acid USP Related Compound A | [4][6] |

| USP Catalog No. | 1184027 | [2][7] |

| CAS Number | 1713-07-1 | [2][4][7] |

| Molecular Formula | C₉H₇I₃N₂O₃ | [2][7] |

| Molecular Weight | 571.88 g/mol | [2][4] |

| Current Lot (Example) | R186C0 | [7] |

A specimen Certificate of Analysis may be available from suppliers, providing lot-specific data.[2]

Synthesis and Formation as an Impurity

Diatrizoic Acid Related Compound A is a crucial intermediate in the synthesis of related X-ray contrast agents.[5] Its presence as an impurity in Diatrizoic Acid is often a result of incomplete acetylation during the manufacturing process.

The synthesis of Diatrizoic Acid typically involves the tri-iodination of 3,5-diaminobenzoic acid, followed by diacetylation.[8] Diatrizoic Acid Related Compound A is the mono-acetylated intermediate. The general synthesis pathway leading to the formation of Diatrizoic Acid and the potential for Related Compound A as an impurity is outlined below.

References

- 1. newdruginfo.com [newdruginfo.com]

- 2. labmix24.com [labmix24.com]

- 3. Buy 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid | 1713-07-1 [smolecule.com]

- 4. Diatrizoic Acid Related Compound A | CAS No- 1713-07-1 | Simson Pharma Limited [simsonpharma.com]

- 5. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 6. 3-Amino-5-acetylamino-2,4,6-triiodobenzoic acid | C9H7I3N2O3 | CID 15576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Diatrizoic Acid Related Compound A (50 mg) (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid)] - CAS [1713-07-1] [store.usp.org]

- 8. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

Molecular weight and formula of Amidotrizoic acid impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amidotrizoic Acid Impurity A, a critical substance in the quality control and manufacturing of the radiocontrast agent Amidotrizoic Acid (also known as Diatrizoic Acid). This document outlines its chemical properties, analytical methodologies for its detection, and its position within the synthesis pathway of the active pharmaceutical ingredient (API).

Core Data Presentation

The fundamental physicochemical properties of Amidotrizoic Acid Impurity A are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | 3-acetamido-5-amino-2, 4, 6-triiodobenzoic acid | [1][2] |

| Synonym(s) | Diatrizoic Acid USP Related Compound A | [1][3][4][5] |

| Molecular Formula | C₉H₇I₃N₂O₃ | [1][2][5][6][7][8] |

| Molecular Weight | 571.88 g/mol | [1][2][5][7][8] |

| CAS Number | 1713-07-1 | [1][6][7][8] |

Synthesis and Logical Relationship

Amidotrizoic Acid Impurity A is primarily formed as an intermediate or a byproduct during the synthesis of Diatrizoic Acid. The common synthesis route for Diatrizoic Acid involves the iodination of 3,5-diaminobenzoic acid, followed by the acetylation of the two amino groups. Incomplete acetylation can lead to the formation of mono-acetylated species, such as Impurity A.[1][7]

The following diagram illustrates the synthetic pathway of Diatrizoic Acid, highlighting the formation of Amidotrizoic Acid Impurity A.

Experimental Protocols

The detection and quantification of Amidotrizoic Acid Impurity A are crucial for ensuring the purity and safety of the final Diatrizoic Acid product. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.[9]

Stability-Indicating HPLC Method for Related Compounds

This protocol is adapted from a stability-indicating method for Diatrizoic Acid and its degradation products, which is suitable for the analysis of process-related impurities like Impurity A.[10]

Objective: To separate and quantify Amidotrizoic Acid Impurity A from the Diatrizoic Acid API.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis Detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Reference standards for Diatrizoic Acid and Amidotrizoic Acid Impurity A

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (25:75 v/v). The pH of the aqueous component is adjusted with phosphoric acid.

-

Elution Mode: Isocratic

-

Flow Rate: 1.0 mL/min (typical, may require optimization)

-

Column Temperature: Ambient

-

Detection Wavelength: 238 nm

-

Injection Volume: 20 µL (typical, may require optimization)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the Amidotrizoic Acid Impurity A reference standard in a suitable diluent (e.g., mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the Diatrizoic Acid sample in the diluent to achieve a target concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

Identify the peaks corresponding to Diatrizoic Acid and Impurity A based on the retention times obtained from the reference standards.

-

Construct a calibration curve for Impurity A by plotting peak area against concentration.

-

Quantify the amount of Impurity A in the sample using the calibration curve.

-

The following workflow diagram outlines the analytical process for the quantification of Amidotrizoic Acid Impurity A.

References

- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 2. Amidotrizoic Acid EP Impurity A | CAS No: 1713-07-01 [aquigenbio.com]

- 3. CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google Patents [patents.google.com]

- 4. Diatrizoic Acid Related Compound A | CAS No: 1713-07-01 [aquigenbio.com]

- 5. labmix24.com [labmix24.com]

- 6. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Diatrizoate - Wikipedia [en.wikipedia.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. veeprho.com [veeprho.com]

- 10. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Diatrizoic Acid EP Impurity A: A Technical Guide

For Immediate Release

Diatrizoic Acid EP Impurity A, chemically identified as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a specified impurity in the European Pharmacopoeia monograph for Diatrizoic Acid. Understanding its solubility is crucial for controlling its levels in the final drug product and ensuring the safety and efficacy of Diatrizoic Acid-based contrast media.

Solubility Data: A Noteworthy Gap in Current Knowledge

A thorough review of scientific literature, chemical databases, and pharmacopeial monographs reveals a significant lack of publicly available quantitative data on the solubility of this compound in common pharmaceutical solvents. This data gap highlights the need for further experimental investigation to fully characterize the physicochemical properties of this impurity. The following table is presented as a template for researchers to populate as solubility data becomes available.

Table 1: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | 25 | - | Shake-Flask | [Data Needed] |

| Methanol | 25 | - | Shake-Flask | [Data Needed] |

| Ethanol | 25 | - | Shake-Flask | [Data Needed] |

| Isopropanol | 25 | - | Shake-Flask | [Data Needed] |

| Acetone | 25 | - | Shake-Flask | [Data Needed] |

| Acetonitrile | 25 | - | Shake-Flask | [Data Needed] |

| Dichloromethane | 25 | - | Shake-Flask | [Data Needed] |

| Dimethyl Sulfoxide (DMSO) | 25 | - | Shake-Flask | [Data Needed] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended and most reliable method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method.[1][2][3][4][5] This protocol is widely accepted by regulatory bodies and is detailed in various pharmacopeias and guidelines.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Vials or flasks with secure closures

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter (for aqueous solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the impurity

Procedure:

-

Preparation of Solvent: Prepare the desired solvent and, for aqueous solutions, adjust the pH to the target value.

-

Addition of Solute: Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The excess solid should be visually apparent throughout the experiment.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-